N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-nitrobenzamide
Description
N-[3-(3-Methoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-nitrobenzamide is a chromone-derived benzamide compound characterized by a 4H-chromen-4-one (chromone) core substituted with a 3-methoxyphenyl group at position 3 and a 4-nitrobenzamide moiety at position 2. Chromones are oxygen-containing heterocycles known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Properties
IUPAC Name |
N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O6/c1-30-17-6-4-5-15(13-17)20-21(26)18-7-2-3-8-19(18)31-23(20)24-22(27)14-9-11-16(12-10-14)25(28)29/h2-13H,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFSJUOCQQZORE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-nitrobenzamide typically involves a multi-step process:
-
Formation of the Chromen-4-one Core: : The initial step involves the synthesis of the chromen-4-one core. This can be achieved through the condensation of salicylaldehyde with an appropriate β-keto ester under basic conditions, followed by cyclization.
-
Introduction of the Methoxyphenyl Group: : The chromen-4-one intermediate is then subjected to a Friedel-Crafts acylation reaction with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
-
Formation of the Nitrobenzamide Moiety: : The final step involves the coupling of the intermediate with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine (TEA) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrobenzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-nitrobenzamide is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology and Medicine
In biological and medical research, this compound has shown potential as an anti-inflammatory and anticancer agent. Studies have indicated that it can inhibit certain enzymes and pathways involved in inflammation and cancer progression.
Industry
In the industrial sector, the compound is explored for its potential use in the development of new materials with specific properties, such as fluorescence or photostability, which are valuable in the fields of electronics and photonics.
Mechanism of Action
The mechanism of action of N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-nitrobenzamide involves its interaction with specific molecular targets. It is believed to inhibit enzymes such as cyclooxygenase (COX) and matrix metalloproteinases (MMPs), which play crucial roles in inflammation and cancer metastasis. The compound may also interfere with signaling pathways such as the NF-κB pathway, leading to reduced expression of pro-inflammatory cytokines and growth factors.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The following table compares the target compound with structurally related chromone-2-carboxamides and nitrobenzamide derivatives:
Key Observations :
- Nitro Group Impact : The 4-nitro substitution consistently correlates with high melting points (e.g., 323°C in , compound 7), suggesting strong intermolecular forces (e.g., dipole-dipole, π-stacking) .
- Methoxy vs. Halogen Substituents : The 3-methoxyphenyl group in the target compound likely increases solubility in organic solvents compared to halogenated analogs (e.g., 2-chloro derivatives in ), which exhibit lower yields (40%) due to steric or electronic challenges during synthesis .
Structural Characterization Tools
- X-ray Crystallography : Programs like SHELX and ORTEP () are widely used to resolve crystal structures of benzamide derivatives, aiding in understanding conformational stability and intermolecular interactions .
- Spectroscopic Analysis : $^{1}$H NMR and $^{13}$C NMR (as in ) are critical for verifying substituent positions and purity .
Biological Activity
N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-nitrobenzamide is a synthetic organic compound classified as a chromen-4-one derivative. Its unique structural features, including a chromen-4-one core, a methoxyphenyl group, and a nitrobenzamide moiety, have attracted significant attention in biological and medicinal research due to its potential therapeutic applications.
Chemical Structure
The compound can be represented by the following IUPAC name and structure:
| Property | Details |
|---|---|
| IUPAC Name | N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]-4-nitrobenzamide |
| Molecular Formula | C23H16N2O6 |
| CAS Number | 879451-53-3 |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Chromen-4-one Core : This is achieved through the condensation of salicylaldehyde with a β-keto ester under basic conditions, followed by cyclization.
- Introduction of the Methoxyphenyl Group : The chromen-4-one intermediate undergoes Friedel-Crafts acylation with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst.
- Formation of the Nitrobenzamide Moiety : The final step involves the introduction of the nitrobenzamide group through appropriate coupling reactions.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Notably, studies have demonstrated its effectiveness against breast cancer and leukemia cells through mechanisms involving:
- Inhibition of specific kinases involved in cell signaling pathways.
- Induction of oxidative stress leading to cancer cell death.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It appears to inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases.
Enzyme Inhibition
This compound has shown potential as an enzyme inhibitor, particularly in relation to:
- PARP (Poly(ADP-ribose) polymerase), which is involved in DNA repair mechanisms.
Case Studies
-
Study on Anticancer Activity
- Objective : To evaluate the anticancer effects on MCF-7 breast cancer cells.
- Methodology : MCF-7 cells were treated with varying concentrations of the compound, and cell viability was assessed using MTT assays.
- Findings : The compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent activity.
-
Study on Anti-inflammatory Effects
- Objective : To assess the anti-inflammatory potential using LPS-stimulated RAW 264.7 macrophages.
- Methodology : Cells were pre-treated with the compound before LPS stimulation, and levels of inflammatory cytokines were measured.
- Findings : The treatment resulted in decreased levels of TNF-alpha and IL-6, confirming its anti-inflammatory properties.
Comparative Analysis with Similar Compounds
A table summarizing the biological activities of this compound compared to related compounds:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|
| This compound | High | Moderate |
| N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-benzamide | Moderate | Low |
| N-[3-(3-methoxyphenyl)-4-hydroxychromen-2-y]-benzamide | Low | High |
Q & A
Q. What are the recommended synthetic routes for N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-nitrobenzamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions:
- Chromen-4-one core formation : Cyclization of substituted 2'-hydroxyacetophenones with methoxyphenyl substituents via acid-catalyzed condensation.
- Amide bond formation : Schotten-Baumann reaction between the chromen-2-amine intermediate and 4-nitrobenzoyl chloride in dichloromethane, using trimethylamine (1.5 mmol) as a base. Reaction completion is monitored by TLC within 30 minutes .
- Purification : Neutral alumina column chromatography (chloroform/diethyl ether/n-hexane = 6:3:1) yields ~90% purity. Optimization: Adjust molar ratios (1:1.2 amine:acyl chloride), solvent polarity, and base strength to minimize side products.
Q. Which analytical techniques are critical for characterizing this compound?
- Structural confirmation :
- ¹H/¹³C NMR : Identifies proton environments (e.g., methoxy singlet at δ ~3.8 ppm, nitrobenzamide AA’BB’ patterns ).
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₂₃H₁₇N₂O₆: 417.1084) with mass error <2 ppm .
- Purity assessment : TLC (Rf = 0.51 in optimized solvent systems) and HPLC (C18 column, acetonitrile/water gradient).
Q. How can researchers design initial biological activity screens for this compound?
- In vitro assays :
- Enzyme inhibition : Test against kinases (e.g., PI3K, EGFR) at 1–100 µM using fluorescence-based assays.
- Anticancer activity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .
- Receptor binding : Radioligand displacement assays for neurotransmitter receptors (e.g., serotonin, dopamine) due to structural analogs showing neurotropic activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to improve target affinity?
- Substituent variation : Synthesize analogs with halogen (Cl, F) or methyl groups replacing methoxy/nitro moieties. Compare IC₅₀ values in kinase assays .
- Pharmacophore mapping : Use X-ray crystallography (SHELX software ) or molecular docking (AutoDock Vina) to identify critical binding interactions (e.g., nitro group hydrogen bonding).
- Example SAR Table :
| Substituent (R₁/R₂) | Kinase Inhibition IC₅₀ (µM) | LogP |
|---|---|---|
| 3-OMe / 4-NO₂ | 5.2 ± 0.3 | 2.8 |
| 3-Cl / 4-NO₂ | 8.7 ± 0.5 | 3.1 |
| 3-OMe / 4-CN | >20 | 2.5 |
Q. What computational methods predict the compound’s interaction with biological targets?
- Density Functional Theory (DFT) : Calculate electron density and Laplacian profiles to model nitro group reactivity (B3LYP/6-31G* basis set) .
- Molecular Dynamics (MD) : Simulate binding stability in TRPV1 or kinase active sites (AMBER force field, 100 ns trajectories) .
- ADMET Prediction : Use SwissADME to estimate bioavailability (e.g., nitro group mutagenicity risk ).
Q. How should researchers address contradictions in pharmacological data across studies?
- Assay standardization : Control variables (cell passage number, serum concentration) to reduce variability .
- Meta-analysis : Compare IC₅₀ values from multiple labs using standardized protocols (e.g., NIH/NCATS guidelines).
- Mechanistic studies : Employ CRISPR knockouts to confirm target specificity if off-target effects are suspected .
Q. What methodologies assess the mutagenic risks of the nitro aromatic moiety?
- Ames Test : Use Salmonella typhimurium TA98/TA100 strains with/without metabolic activation (S9 fraction) .
- Comet Assay : Measure DNA strand breaks in human lymphocytes treated with 10–100 µM compound for 24h.
- In silico Tools : DEREK Nexus alerts for nitro group genotoxicity; mitigate via substituent modification (e.g., replacing NO₂ with CF₃ ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
